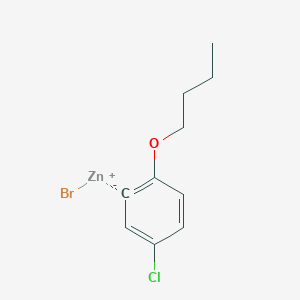
2-n-Butyloxy-5-chlorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-n-Butyloxy-5-chlorophenylzinc bromide, 0.25 M in THF: is an organozinc compound with the molecular formula C10H12BrClOZn and a molecular weight of 328.9512 g/mol . This compound is typically used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and ability to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-n-Butyloxy-5-chlorophenylzinc bromide generally involves the reaction of 2-n-Butyloxy-5-chlorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF) . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes, a catalyst like is used to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated systems: for precise control of temperature, pressure, and reaction time.
Purification steps: such as distillation or crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions: 2-n-Butyloxy-5-chlorophenylzinc bromide undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding phenols or quinones.
Reduction: Can be reduced to form the corresponding hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions, replacing the zinc bromide group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions often involve and for cross-coupling reactions.
Major Products:
Phenols: or from oxidation.
Hydrocarbons: from reduction.
Substituted aromatic compounds: from nucleophilic substitution.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active compounds and drug intermediates.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Involved in the synthesis of polymers and advanced materials.
Agriculture: Used in the production of agrochemicals and pesticides.
作用機序
The mechanism by which 2-n-Butyloxy-5-chlorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through transmetalation processes. The compound acts as a nucleophile, transferring the phenyl group to an electrophilic partner, often facilitated by a palladium catalyst . The molecular targets include electrophilic carbon centers in organic molecules, leading to the formation of new carbon-carbon bonds.
類似化合物との比較
- Phenylzinc bromide
- 2-n-Butyloxyphenylzinc bromide
- 5-Chlorophenylzinc bromide
Comparison:
- Reactivity: 2-n-Butyloxy-5-chlorophenylzinc bromide exhibits unique reactivity due to the presence of both butyloxy and chloro substituents, which influence its electronic properties.
- Selectivity: The compound offers higher selectivity in cross-coupling reactions compared to simpler phenylzinc bromides.
- Applications: Its specific structure makes it more suitable for the synthesis of complex molecules with multiple functional groups.
特性
分子式 |
C10H12BrClOZn |
|---|---|
分子量 |
328.9 g/mol |
IUPAC名 |
bromozinc(1+);1-butoxy-4-chlorobenzene-6-ide |
InChI |
InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-6H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
JBBRCIUIJAEFPS-UHFFFAOYSA-M |
正規SMILES |
CCCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


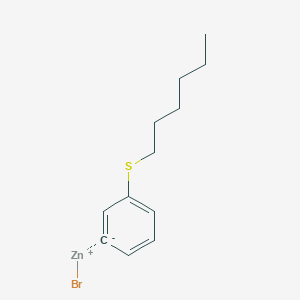
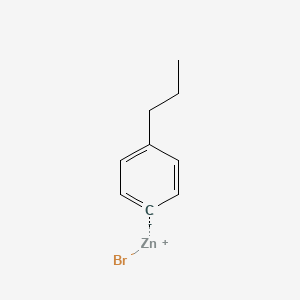
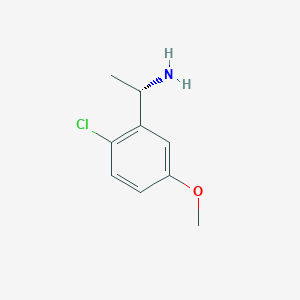
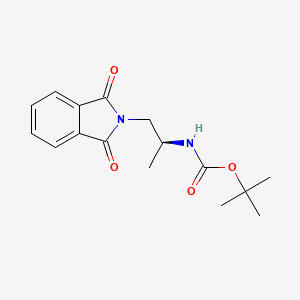
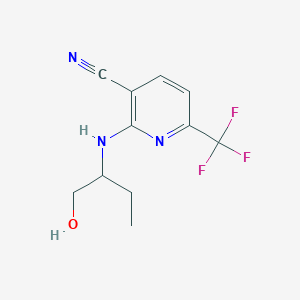
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
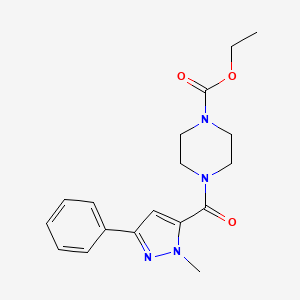
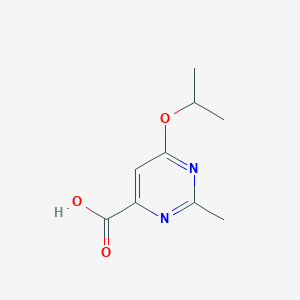
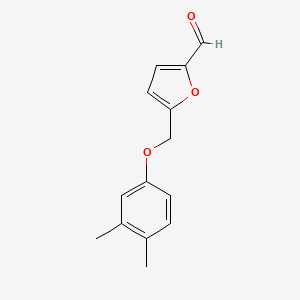
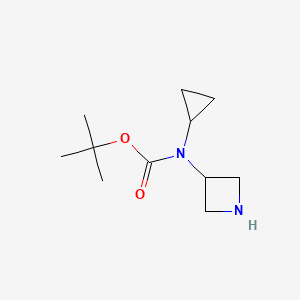
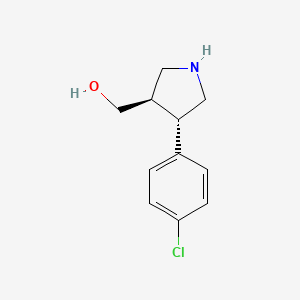
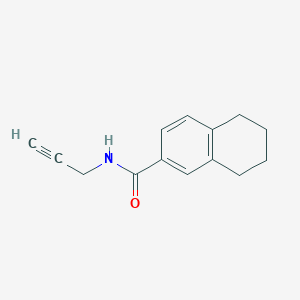
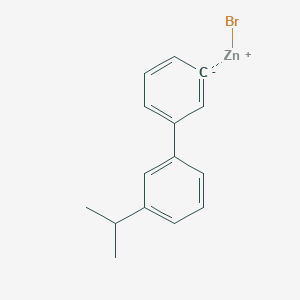
![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)
